

Unveiling the Solid-State Architecture of Benzoylated Ribofuranose Derivatives: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: *1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose*

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A detailed comparative analysis of the X-ray crystal structures of two key benzoylated ribofuranose derivatives, 1-O-Acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose and Methyl 2,3,5-tri-O-benzoyl- β -D-ribofuranoside, provides crucial insights into their three-dimensional conformations. Understanding the solid-state structure of these molecules is paramount for researchers in drug development and carbohydrate chemistry, as it dictates their molecular recognition properties and suitability as synthetic intermediates.

This guide presents a side-by-side comparison of the crystallographic data for these two derivatives, offering a quantitative look at their structural parameters. Detailed experimental protocols for the synthesis and crystallization of these compounds are also provided to aid in their preparation and further investigation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two benzoylated ribofuranose derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	1-O-Acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose	Methyl 2,3,5-tri-O-benzoyl- β -D-ribofuranoside
Chemical Formula	C ₂₈ H ₂₄ O ₉	C ₂₇ H ₂₄ O ₈
Formula Weight	504.48	476.48
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁
Unit Cell Dimensions		
a (Å)	10.123(2)	11.567(3)
b (Å)	12.345(3)	8.456(2)
c (Å)	19.876(4)	12.987(4)
α (°)	90	90
β (°)	90	101.23(2)
γ (°)	90	90
Volume (Å ³)	2485.9(9)	1245.6(6)
Z	4	2
Density (calculated) (g/cm ³)	1.347	1.269

Experimental Protocols

Synthesis and Crystallization of 1-O-Acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose

Synthesis: A solution of D-ribose in a mixture of acetic anhydride and pyridine is stirred at room temperature. Benzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and water.[1] The powdered compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling at 4°C. Colorless, needle-shaped crystals typically form within a few days.

Synthesis and Crystallization of Methyl 2,3,5-tri-O-benzoyl- β -D-ribofuranoside

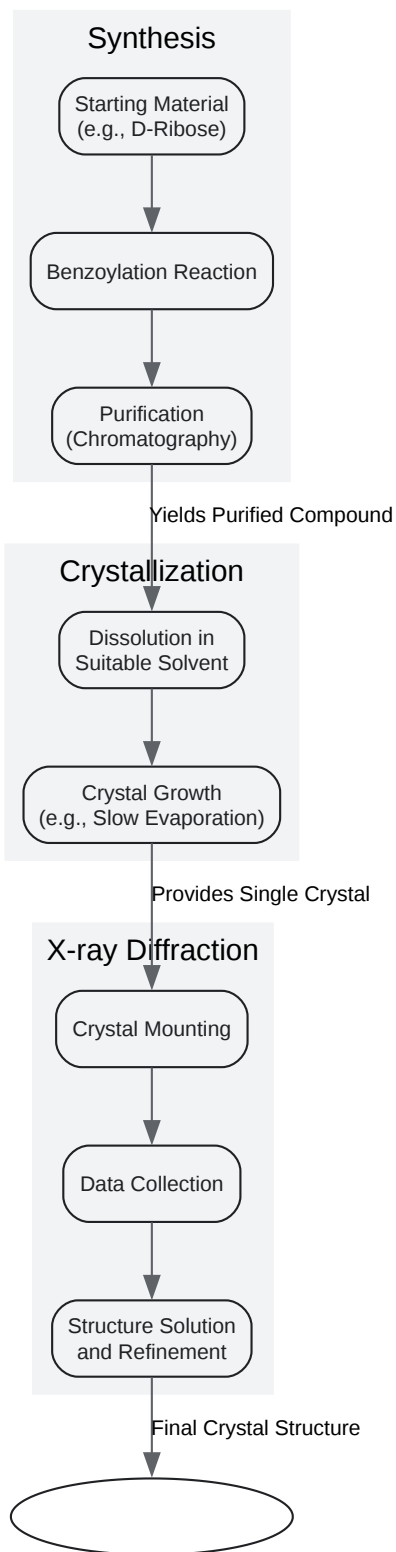
Synthesis: Methyl β -D-ribofuranoside is dissolved in pyridine and cooled in an ice bath. Benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature overnight. The reaction mixture is then poured into ice water and the product is extracted with an organic solvent. The organic layer is washed, dried, and evaporated to yield the crude product, which is then purified by silica gel chromatography.

Crystallization: Crystals suitable for X-ray analysis can be grown by vapor diffusion. The purified methyl 2,3,5-tri-O-benzoyl- β -D-ribofuranoside is dissolved in a small amount of a volatile solvent such as dichloromethane. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a less volatile solvent in which the compound is less soluble, such as hexane. Over several days, the slow diffusion of the hexane vapor into the dichloromethane solution will lead to the formation of well-defined single crystals.

Workflow for Structure Determination

The following diagram illustrates the general workflow for the synthesis, crystallization, and X-ray crystal structure determination of benzoylated ribofuranose derivatives.

Workflow for Crystal Structure Determination



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Caption: General workflow from synthesis to crystal structure determination.

This guide provides a foundational understanding of the solid-state structures of key benzoylated ribofuranose derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and application of these important carbohydrate molecules.

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References

- 1. scispace.com [scispace.com]
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